molecular formula C8H9NO3 B2703091 5-Methoxy-2-methylisonicotinic acid CAS No. 1211578-07-2

5-Methoxy-2-methylisonicotinic acid

Cat. No.: B2703091
CAS No.: 1211578-07-2
M. Wt: 167.164
InChI Key: HDLPWXZKGGFVRT-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylisonicotinic acid is a chemical compound that belongs to the class of isonicotinic acids. It has gained significant attention in scientific research due to its potential therapeutic applications and environmental implications. The compound has a molecular formula of C8H9NO3 and a molecular weight of 167.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methylisonicotinic acid typically involves the reaction of 5-methoxy-2-methylpyridine with suitable reagents under controlled conditions. One common method includes the use of a nitration reaction followed by reduction and subsequent carboxylation to introduce the carboxylic acid group . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methylisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-Methoxy-2-methylisonicotinic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methylisonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Methylisonicotinic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.

    5-Methoxyisonicotinic acid: Similar structure but without the methyl group, leading to different chemical properties.

    Isonicotinic acid: The parent compound without any substituents, used as a reference for comparing derivatives.

Uniqueness

5-Methoxy-2-methylisonicotinic acid is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-methoxy-2-methylpyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-6(8(10)11)7(12-2)4-9-5/h3-4H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLPWXZKGGFVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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